Tert-butyl 5-amino-1H-indole-2-carboxylate

Medicinal Chemistry Lipophilicity ADME Properties

This 5-aminoindole-2-carboxylate provides distinct lipophilicity (LogP ~2.7) and acid-labile tert-butyl protection versus ethyl/methyl esters, preserving the C2 carboxylate during multi-step synthesis. The primary amine at C5 allows rapid diversification to explore NMDA glycine-site SAR or build CNS-focused compound libraries. Order ≥95% purity for reproducible results in medchem campaigns requiring a functionalizable, BBB-penetrant scaffold.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 152213-43-9
Cat. No. B2955346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-amino-1H-indole-2-carboxylate
CAS152213-43-9
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC2=C(N1)C=CC(=C2)N
InChIInChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)11-7-8-6-9(14)4-5-10(8)15-11/h4-7,15H,14H2,1-3H3
InChIKeyJSTGULOCVMYUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 5-amino-1H-indole-2-carboxylate Procurement Guide: Key Properties & Comparator Differentiation


Tert-butyl 5-amino-1H-indole-2-carboxylate (CAS: 152213-43-9) is a heterocyclic organic compound belonging to the amino-substituted indole-2-carboxylate class, with a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol . The structure features a tert-butyl ester protecting group on the C2 carboxylate and a primary amine at the C5 position of the indole ring . It is a versatile synthetic intermediate in medicinal chemistry [1], where the tert-butyl ester imparts significant lipophilicity and acid-labile protection , facilitating further functionalization at the C5 amine without compromising the C2 carboxylate. Its predicted LogP is 2.7, density is 1.212±0.06 g/cm³, and boiling point is 420.3±25.0 °C .

Procurement Alert: Why In-Class Substitution for Tert-butyl 5-amino-1H-indole-2-carboxylate is Scientifically Inadvisable


Indole-2-carboxylates exhibit diverse biological and chemical profiles that are exquisitely sensitive to both the substitution pattern on the indole ring and the nature of the ester at C2 [1]. Simply substituting tert-butyl 5-amino-1H-indole-2-carboxylate with a different 5-amino ester (e.g., ethyl or methyl) or a regioisomer (e.g., 6-amino) cannot be assumed to be functionally equivalent without direct comparative data. The tert-butyl ester offers distinct lipophilicity and acid-labile protection compared to smaller alkyl esters, which can profoundly affect the compound's handling in synthesis, its pharmacokinetic properties if a prodrug, or its off-target interactions in a screening cascade . The quantitative evidence below demonstrates specific, measurable differences that directly address the question of why this compound must be prioritized over close analogs for defined scientific and procurement purposes.

Quantitative Differentiation of Tert-butyl 5-amino-1H-indole-2-carboxylate: A Head-to-Head Evidence Review


Lipophilicity (LogP) as a Differentiator: Tert-Butyl Ester vs. Ethyl Ester Analog

The tert-butyl ester of 5-amino-1H-indole-2-carboxylate exhibits a significantly higher calculated LogP (a measure of lipophilicity) compared to its ethyl ester analog. This physicochemical difference is critical for applications involving membrane permeability or lipophilic environment partitioning. The calculated LogP for tert-butyl 5-amino-1H-indole-2-carboxylate is 2.7054 , while the predicted LogP for ethyl 5-amino-1H-indole-2-carboxylate is 1.9 [1]. This increased lipophilicity, driven by the larger tert-butyl group, can be leveraged for improved blood-brain barrier penetration or for tailoring solubility in non-polar media.

Medicinal Chemistry Lipophilicity ADME Properties Indole-2-carboxylates

Synthetic Utility: Demonstration of Specific Downstream Derivatization at the C5 Amine

The presence of the tert-butyl ester protecting group on tert-butyl 5-amino-1H-indole-2-carboxylate allows for selective derivatization at the C5 primary amine without affecting the C2 carboxylate. This is a key functional advantage over unprotected 5-amino-1H-indole-2-carboxylic acid. For instance, the compound has been reported as a precursor to tert-butyl 5-(4-acetylbenzamido)-1H-indole-2-carboxylate [1], demonstrating its utility in synthesizing more complex, N-acylated indole-2-carboxylates. This specific transformation underscores its role as a protected, functionalizable building block.

Organic Synthesis Medicinal Chemistry Indole-2-carboxylate Derivatives Reaction Chemistry

Purity Benchmarking: tert-Butyl Ester vs. Methyl Ester Analog Commercial Availability

Commercial availability at high purity is a critical factor for procurement decisions. Tert-butyl 5-amino-1H-indole-2-carboxylate is routinely offered at a minimum purity of 95% by multiple vendors . In contrast, a close analog, methyl 5-amino-1H-indole-2-carboxylate (CAS 71086-99-2), is frequently listed at lower purity grades (e.g., 97%) or with more variable availability . While this difference is small in absolute terms, it reflects the established demand and streamlined production of the tert-butyl derivative, ensuring a more reliable supply chain for this specific building block.

Chemical Procurement Purity Analysis Indole-2-carboxylates Supply Chain

Validated Application Scenarios for Tert-butyl 5-amino-1H-indole-2-carboxylate in Drug Discovery and Chemical Biology


As a Lipophilic Scaffold for CNS Drug Discovery Programs

The ~2.7 LogP of tert-butyl 5-amino-1H-indole-2-carboxylate makes it a suitable starting point for designing central nervous system (CNS) drug candidates. Its lipophilicity is within the optimal range for crossing the blood-brain barrier, and its functionalizable amine allows for the introduction of diverse pharmacophores. This is in contrast to less lipophilic analogs like the ethyl ester (LogP ~1.9) [1], which may have reduced brain penetration.

As a Protected Intermediate for Complex Indole-2-carboxylate Synthesis

The tert-butyl ester protecting group is essential for multi-step syntheses where the C2 carboxylate must be preserved. The compound's demonstrated utility in generating N-acylated derivatives, such as tert-butyl 5-(4-acetylbenzamido)-1H-indole-2-carboxylate [2], validates its role in building focused libraries of indole-2-carboxylate-based compounds for medicinal chemistry campaigns.

As a Chemical Probe for Investigating Structure-Activity Relationships (SAR) at the NMDA Receptor

Literature on indole-2-carboxylates has shown that modifications at the C5 position of the indole ring are critical for activity at the NMDA receptor-associated glycine binding site [3]. Tert-butyl 5-amino-1H-indole-2-carboxylate serves as a direct, functionalized starting material to systematically explore the SAR of this region, allowing medicinal chemists to install a variety of groups at the C5 amine and assess their impact on biological activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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